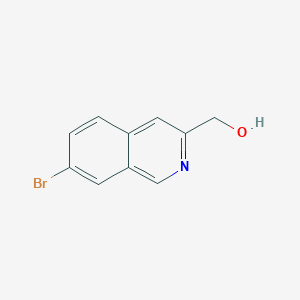

(7-Bromoisoquinolin-3-yl)methanol

Description

BenchChem offers high-quality (7-Bromoisoquinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Bromoisoquinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(7-bromoisoquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUUWNGVOTYHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoquinoline Scaffolds in Medicinal Chemistry: From Synthetic Evolution to Clinical Application

Executive Summary: The Privileged Scaffold

In the hierarchy of medicinal chemistry, the isoquinoline ring system (benzo[c]pyridine) is classified as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. Its ubiquity in natural alkaloids (e.g., papaverine, morphine, berberine) and its planar, electron-deficient nature make it an ideal template for

This guide moves beyond basic textbook definitions to explore the causality of isoquinoline design: why we select specific synthetic routes to maximize diversity, how we manipulate the scaffold for blood-brain barrier (BBB) penetration, and how we validate these molecules using self-verifying experimental protocols.

Structural Biology & Pharmacophore Mapping

The isoquinoline core offers distinct advantages in ligand design:

-

Geometric Planarity: The fused benzene and pyridine rings create a flat surface area ideal for intercalating between DNA base pairs (critical for Topoisomerase inhibition).

-

Tunable Basicity: The nitrogen atom (pKa

5.4) can be protonated at physiological pH, allowing for electrostatic interactions with aspartate or glutamate residues in receptor pockets (e.g., Dopamine D2, BACE1). -

Vectorial Substitution: Positions C1, C3, and C4 are synthetically accessible, allowing researchers to project substituents into specific hydrophobic sub-pockets without disrupting the core binding mode.

Pharmacophore Logic Diagram

The following diagram illustrates the functional logic of the isoquinoline core in a binding context.

Figure 1: Pharmacophore mapping of the Isoquinoline scaffold showing key interaction vectors.

Synthetic Strategies: Evolution of the Method

While the Bischler-Napieralski and Pomeranz-Fritsch reactions are historically significant, they often require harsh conditions (high heat, strong Lewis acids) that are incompatible with delicate functional groups found in modern drug candidates.

The Modern Standard: Phosphate-Mediated Pictet-Spengler

For library generation, the Pictet-Spengler reaction remains dominant, particularly for generating tetrahydroisoquinolines (THIQs). The modern adaptation uses phosphate buffers to catalyze the imine formation and cyclization under mild conditions, often mimicking biosynthetic pathways.

Comparative Synthetic Workflow

Figure 2: Comparison of Classic vs. Phosphate-Mediated Pictet-Spengler synthesis.

Therapeutic Case Study: Indenoisoquinolines as Topoisomerase I Inhibitors[1][2][3][4][5]

The most clinically validated application of isoquinoline scaffolds lies in Topoisomerase I (Top1) inhibition . Unlike Camptothecin (which is unstable due to its lactone ring), Indenoisoquinolines (e.g., LMP400, LMP776) are chemically stable and act as "interfacial inhibitors."

Mechanism of Action: Interfacial Inhibition

These drugs do not inhibit the enzyme directly; they bind to the Top1-DNA cleavage complex .[1][2]

-

Top1 cleaves one strand of DNA to relax supercoiling.[3]

-

The drug intercalates at the cleavage site.

-

Accumulation of DNA breaks leads to apoptosis.

Why this matters: This mechanism is distinct from catalytic inhibition. The drug turns the enzyme into a cellular poison.

Experimental Protocols

As a senior scientist, I prioritize protocols that include internal validation steps . A protocol without a stopping point for quality control (QC) is a recipe for wasted resources.

Protocol A: Phosphate-Mediated Synthesis of THIQ Derivatives

Objective: Synthesize a library of 1-substituted-1,2,3,4-tetrahydroisoquinolines.

Reagents:

-

Dopamine hydrochloride (or substituted phenylethylamine)

-

Aldehyde of choice (1.2 equivalents)

-

0.1 M Potassium Phosphate buffer (pH 6.0)

Step-by-Step Methodology:

-

Preparation: Dissolve dopamine HCl (1.0 mmol) in 5 mL of phosphate buffer. Note: The buffer acts as a mild acid catalyst, avoiding the decomposition seen with TFA.

-

Addition: Add the aldehyde (1.2 mmol) dropwise.

-

Incubation: Stir at 45°C for 4-12 hours.

-

QC Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the aldehyde spot.

-

-

Workup: Basify the solution to pH 8.5 using sat. NaHCO3. Extract with EtOAc (3x 10 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Validation Criteria:

-

1H NMR: Diagnostic doublet for the C1-H proton usually appears around 4.0–4.5 ppm.

-

Yield: Expect 70-85% for electron-rich aldehydes.

Protocol B: Topoisomerase I DNA Relaxation Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized isoquinoline.

Principle: Supercoiled plasmid DNA migrates faster in agarose gel than relaxed DNA. Top1 relaxes DNA.[1][3] An inhibitor will maintain the DNA in the supercoiled state.

Materials:

-

Recombinant Human Topoisomerase I

-

Supercoiled pHOT1 plasmid DNA

-

Assay Buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA)

Workflow:

-

Master Mix: Prepare a mix containing DNA (250 ng/reaction) and Assay Buffer.

-

Compound Addition: Add the isoquinoline analog (serial dilutions from 0.1

M to 100-

Control 1 (Negative): DNA + Buffer only (No Enzyme). Result: 100% Supercoiled.

-

Control 2 (Positive): DNA + Enzyme + DMSO (No Drug). Result: 100% Relaxed.

-

-

Enzyme Initiation: Add Top1 (1 unit) to start the reaction.

-

Incubation: 37°C for 30 minutes.

-

Termination: Add Stop Buffer (SDS/Proteinase K) to digest the enzyme.

-

Visualization: Run on 1% agarose gel (no Ethidium Bromide during run). Stain post-run with GelRed.

Data Interpretation:

-

Relaxed DNA: Ladder of bands near the top.

-

Supercoiled DNA: Sharp band at the bottom.

-

Result: The drug is active if the supercoiled band persists in the presence of the enzyme.

Summary of Key Isoquinoline Classes

| Class | Key Example | Target | Mechanism | Clinical Status |

| Camptothecin Analogs | Topotecan | Topoisomerase I | Interfacial Inhibition (Stabilizes Cleavage Complex) | FDA Approved |

| Indenoisoquinolines | LMP400 (Indotecan) | Topoisomerase I | Interfacial Inhibition (Chemically Stable) | Phase I/II |

| THIQs | Quinapril | ACE | Angiotensin Converting Enzyme Inhibition | FDA Approved |

| Benzylisoquinolines | Atracurium | nAChR | Neuromuscular Blocker | FDA Approved |

| Iminothiadiazines | Verubecestat | BACE1 | Aspartyl Protease Inhibition (Amyloid reduction) | Discontinued (Phase III) |

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design (2025) . MDPI. A comprehensive review of isoquinoline derivatives in anticancer and antimicrobial research. [Link]

-

Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins . National Institutes of Health (PMC). Detailed analysis of Indenoisoquinolines like LMP400. [Link]

-

Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance . Journal of Medicinal Chemistry. Recent work on overcoming MDR using isoquinoline scaffolds.[4][5][6] [Link]

-

Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines . MDPI. Modern green chemistry protocols for Pictet-Spengler reactions. [Link]

-

BACE1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease . Journal of Medicinal Chemistry. Discusses the structural evolution of BACE1 inhibitors. [Link]

Sources

- 1. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using (7-Bromoisoquinolin-3-yl)methanol as a fragment in fragment-based drug design (FBDD)

Application Note: Strategic Deployment of (7-Bromoisoquinolin-3-yl)methanol in Fragment-Based Lead Discovery

Abstract

This application note details the methodological integration of (7-Bromoisoquinolin-3-yl)methanol into Fragment-Based Drug Design (FBDD) workflows. As a "poised" fragment, this molecule offers a unique combination of a privileged heteroaromatic scaffold (isoquinoline), a halogen handle for rapid chemical expansion (7-Br), and a polar solubility vector (3-hydroxymethyl). This guide covers physicochemical profiling, Surface Plasmon Resonance (SPR) screening protocols, and validated synthetic pathways for hit-to-lead evolution.[1]

Fragment Profile & Rationale

The isoquinoline core is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition (hinge binding), GPCR modulation, and enzyme active site targeting. (7-Bromoisoquinolin-3-yl)methanol is classified as a Class A "Heavy" Fragment , sitting at the upper bound of the "Rule of 3" but offering superior synthetic tractability.

Physicochemical Properties

| Property | Value | Rationale for FBDD |

| Molecular Weight | 238.08 Da | <300 Da allows for significant mass addition during optimization. |

| cLogP | ~2.1 | Moderate lipophilicity ensures solubility while maintaining membrane permeability potential. |

| H-Bond Donors | 1 (OH) | The hydroxyl group aids solubility and can act as a specific anchor point. |

| H-Bond Acceptors | 2 (N, O) | Isoquinoline nitrogen is a classic acceptor (e.g., kinase hinge binder). |

| Growth Vectors | 2 (Orthogonal) | C7-Br: Aryl cross-coupling (Solvent front/hydrophobic pocket).C3-CH₂OH: Etherification/Oxidation (Polar interactions). |

Strategic Value: The bromine atom at position 7 is electronically activated for palladium-catalyzed cross-coupling, while the C3-methanol moiety prevents the common "brick dust" insolubility issues associated with flat aromatic fragments [1].

Quality Control & Library Preparation

Before screening, the integrity of the fragment must be verified to prevent false positives due to aggregation or impurities.

Protocol: Stock Solution Preparation

-

Dissolution: Dissolve 10 mg of (7-Bromoisoquinolin-3-yl)methanol in anhydrous DMSO-d6 (for NMR stability) or standard analytical grade DMSO to reach a concentration of 100 mM .

-

Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

QC Check (LC-MS): Purity must be >95%. Impurities containing reactive bromides can cause covalent non-specific binding.

-

Solubility Assessment (Nephelometry): Dilute stock to 1 mM in the assay buffer (e.g., PBS, pH 7.4). Measure light scattering. If scattering increases >10% over baseline, the fragment is aggregating. Note: The hydroxymethyl group usually confers solubility up to 2-5 mM.

Screening Workflow: Surface Plasmon Resonance (SPR)

SPR is the preferred primary screen for this fragment due to its ability to detect transient, low-affinity interactions (

Experimental Design:

-

Instrument: Biacore 8K or S200.

-

Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

-

Temperature: 25°C.

Step-by-Step Protocol:

-

Immobilization: Immobilize the target protein to a level of 2000–4000 RU. High density is required for detecting low-MW fragments. Reference channel should be blocked or immobilized with a non-interacting protein (e.g., BSA).

-

Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

-

Injection Cycle:

-

Flow Rate: 30

L/min. -

Concentration Series: Inject fragment at 0, 50, 100, 250, 500, and 1000

M. -

Contact Time: 60 seconds.

-

Dissociation Time: 120 seconds.

-

-

Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model. Look for "square" binding pulses typical of fast-on/fast-off fragment kinetics.

-

Red Flag: Slow dissociation suggests non-specific hydrophobic sticking or aggregation.

-

Hit-to-Lead Chemistry: Synthetic Expansion

Once binding is confirmed, the fragment is "grown" using its two orthogonal handles. The following protocols are optimized for the isoquinoline scaffold.

Pathway A: Growing via C7-Bromine (Suzuki-Miyaura Coupling)

This reaction extends the fragment into adjacent hydrophobic pockets.

Reagents:

-

Fragment: (7-Bromoisoquinolin-3-yl)methanol (1.0 eq)

-

Boronic Acid/Ester:

(1.2 eq) -

Catalyst:

(5 mol%) - Chosen for robustness against N-coordination. -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

-

Charge a microwave vial with fragment, boronic acid, base, and catalyst.

-

Seal and purge with Nitrogen for 5 minutes.

-

Add degassed solvent.

-

Heat to 90°C for 2 hours (or 120°C for 30 min in microwave).

-

Filter through Celite, dilute with EtOAc, wash with brine, and purify via flash chromatography.

-

Note: The free alcohol at C3 is generally tolerated under these conditions. If yield is low (<30%), use a TBDMS-protected version of the fragment.

-

Pathway B: Growing via C3-Methanol (Reductive Amination)

This pathway targets polar residues or solvent-exposed regions.

Step 1: Oxidation to Aldehyde

-

Treat fragment with MnO₂ (10 eq) in DCM at reflux for 4 hours. Filter to obtain 7-bromoisoquinoline-3-carbaldehyde.

Step 2: Reductive Amination

-

Mix Aldehyde (1.0 eq) and Amine (

, 1.2 eq) in DCE. -

Add STAB (Sodium Triacetoxyborohydride) (1.5 eq) and catalytic Acetic Acid.

-

Stir at RT for 16 hours.

Visualizing the Workflow

The following diagrams illustrate the logic flow for utilizing this fragment.

Figure 1: FBDD Screening Cascade

This workflow ensures only validated, soluble binders move to chemistry.

Caption: Figure 1. Screening cascade for (7-Bromoisoquinolin-3-yl)methanol. Aggregators are filtered out before orthogonal validation.

Figure 2: Synthetic Divergence Strategy

Demonstrating the "Poised" nature of the fragment.[2]

Caption: Figure 2. Divergent synthesis allows rapid exploration of SAR vectors at C7 (hydrophobic) and C3 (polar).

References

-

Erlanson, D. A., et al. (2016).[3] "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry. Available at: [Link]

-

Murray, C. W., & Rees, D. C. (2009).[3] "The rise of fragment-based drug discovery."[3][4][5] Nature Chemistry. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [Link]

-

PubChem Compound Summary. "(Quinolin-3-yl)methanol" (Isomer Reference). Available at: [Link]

Sources

Preparation of 7-arylisoquinolin-3-yl methanol derivatives via palladium catalysis

Application Note: Modular Synthesis of 7-Arylisoquinolin-3-yl Methanols via Palladium Catalysis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 7-arylisoquinolin-3-yl methanol derivatives. These scaffolds are increasingly relevant in drug discovery, particularly for antiviral and antitumor applications, yet they present specific synthetic challenges due to the electronic properties of the isoquinoline ring.

We present a Late-Stage Functionalization (LSF) strategy utilizing a chemoselective Suzuki-Miyaura cross-coupling at the C7 position, followed by a controlled reduction of the C3-ester moiety. This workflow minimizes catalyst poisoning by the isoquinoline nitrogen and prevents over-reduction of the heterocyclic core.

Introduction & Strategic Rationale

Isoquinoline alkaloids are privileged scaffolds in medicinal chemistry, exhibiting broad bioactivity ranging from antitumor to antiviral effects [1, 2].[1][2][3] While C1 and C3 functionalizations are well-documented (e.g., via Bischler-Napieralski or Pictet-Spengler cyclizations), the C7 position remains underutilized due to the lack of direct electrophilic handles in classical syntheses.

However, C7-aryl derivatives are critical for Structure-Activity Relationship (SAR) studies as they probe the "northern" region of the binding pocket, often improving metabolic stability and potency compared to their C1-substituted counterparts.

Synthetic Challenges:

-

Catalyst Poisoning: The basic nitrogen (N2) of the isoquinoline ring can coordinate to Pd(II) species, arresting the catalytic cycle.

-

Chemoselectivity: Reducing the C3-ester to a methanol requires conditions that do not reduce the C1-N2 imine bond (forming tetrahydroisoquinolines).

Retrosynthetic Analysis

The strategy relies on constructing the biaryl core before generating the sensitive primary alcohol. This prevents side reactions involving the free hydroxyl group during the palladium cycle.

Figure 1: Retrosynthetic disconnection showing the C7-arylation followed by C3-reduction.

Protocol A: C7-Selective Suzuki-Miyaura Coupling

The 7-bromo position is electronically deactivated compared to the 1-halo position but remains accessible via oxidative addition using electron-rich phosphine ligands.

Reagents:

-

Substrate: Methyl 7-bromoisoquinoline-3-carboxylate (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2–5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)

-

Base: K₃PO₄ (2.0 equiv) or K₂CO₃ (2.5 equiv)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the 7-bromoisoquinoline substrate, arylboronic acid, and base. Evacuate and backfill with Argon (3x).

-

Catalyst Addition: Add Pd(OAc)₂ and SPhos. Note: SPhos is preferred over PPh₃ due to its bulk, which prevents N-coordination to the Pd center [3].

-

Solvation: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the sealed vessel to 90–100 °C for 4–12 hours. Monitor via LC-MS (Target M+1).

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Data (Representative):

| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | 35 | Significant homocoupling; catalyst deactivation. |

| 2 | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 62 | Moderate conversion; slow kinetics. |

| 3 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 94 | High turnover; bulky ligand prevents N-poisoning. |

| 4 | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 | Good yield, but SPhos showed cleaner profile. |

Mechanistic Insight: The Isoquinoline Problem

The critical failure mode in this synthesis is the competitive coordination of the isoquinoline nitrogen to the Palladium(II) intermediate.

Figure 2: Catalytic cycle highlighting the off-cycle catalyst poisoning pathway (red) and the necessity for bulky ligands.

Protocol B: Chemoselective Reduction

Reducing the C3-ester to the methanol without touching the C1=N bond requires mild hydride sources. Lithium Aluminum Hydride (LiAlH₄) is often too aggressive and can reduce the isoquinoline ring to tetrahydroisoquinoline.

Recommended Method: NaBH₄ / MeOH

-

Dissolution: Dissolve the 7-arylisoquinoline-3-carboxylate (from Protocol A) in anhydrous MeOH (0.1 M).

-

Activation: (Optional but recommended) Add CaCl₂ (1.0 equiv) to activate the borohydride and enhance ester reduction selectivity.

-

Addition: Add NaBH₄ (4.0 equiv) portion-wise at 0 °C.

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Quench carefully with sat. NH₄Cl solution.

-

Extraction: Extract with DCM (Dichloromethane). Note: Isoquinolinyl methanols are polar; ensure thorough extraction.

Alternative: If the ester is sterically hindered, use DIBAL-H (2.2 equiv) in DCM at -78 °C. This is strictly chemoselective for the ester/aldehyde reduction.

Troubleshooting & Critical Parameters

-

Protodeboronation: If the aryl boronic acid has electron-withdrawing groups (e.g., -CF3, -NO2), it may undergo protodeboronation before coupling.

-

Fix: Switch to the corresponding Pinacol Ester (Ar-BPin) and use anhydrous conditions (Dioxane/CsF).

-

-

Product Solubility: 7-arylisoquinolin-3-yl methanols can be sparingly soluble.

-

Fix: Use 10% MeOH in DCM for extractions and chromatography.

-

-

Palladium Scavenging: Residual Pd can be toxic in biological assays.

-

Fix: Treat the final product with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before final filtration.

-

References

-

Biologically active isoquinoline alkaloids covering 2014–2018. ResearchGate/PMC. (Review of bioactivity and structural diversity).

-

Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling. Organic Letters/ACS. (Foundational work on Pd-coupling on isoquinoline cores).

-

Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling. PMC. (Demonstrates SPhos efficacy in hindered isoquinoline-like systems).

-

Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Research. (Protocol validation for 5,7-diaryl systems).

Sources

Reductive amination pathways starting from (7-Bromoisoquinolin-3-yl)methanol oxidation products

Application Note: High-Fidelity Reductive Amination of (7-Bromoisoquinolin-3-yl)methanol Oxidation Products

Executive Summary

The 7-bromoisoquinoline scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors and CNS-active agents. The C3-position offers a strategic vector for solubility-enhancing groups, while the C7-bromide serves as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note details a robust, two-stage synthetic workflow to convert (7-Bromoisoquinolin-3-yl)methanol into diverse secondary and tertiary amines. The protocol prioritizes chemoselectivity—specifically the preservation of the labile C7-aryl bromide bond—by utilizing Dess-Martin Periodinane (DMP) for controlled oxidation and Sodium Triacetoxyborohydride (STAB) for reductive amination.

Strategic Pathway & Rationale

The transformation requires two distinct chemical phases.[1][2][3][4][5] Direct alkylation of amines with isoquinolinyl halides is often plagued by over-alkylation. Therefore, the Reductive Amination pathway is preferred for its control and mono-alkylation selectivity.

Phase 1: Oxidation of the Benzylic Alcohol

-

Challenge: Isoquinoline nitrogens can coordinate to metal oxidants; benzylic positions are prone to over-oxidation to carboxylic acids.

-

Solution: Dess-Martin Periodinane (DMP) .[6] Unlike Cr(VI) reagents (toxic) or Swern conditions (cryogenic/odorous), DMP operates at room temperature, tolerates the basic nitrogen, and stops cleanly at the aldehyde. Manganese Dioxide (

) is a viable alternative for large-scale batches but can be variable in activity.

Phase 2: Reductive Amination

-

Challenge: Reducing agents must discriminate between the aldehyde (starting material) and the iminium intermediate.[3][7] Furthermore, the reducing agent must not perform oxidative addition into the C7-Br bond (a risk with catalytic hydrogenation).

-

Solution: Sodium Triacetoxyborohydride (STAB) .[8][9] Following the Abdel-Magid protocol , STAB is less reducing than

and does not reduce aldehydes at an appreciable rate, allowing the imine to form and be reduced selectively. It is inert toward aryl halides.

Visualized Reaction Workflow

The following diagram illustrates the reaction sequence and the critical decision points for the chemist.

Figure 1: Synthetic workflow from alcohol to amine, highlighting the preservation of the aryl bromide handle.

Experimental Protocols

Protocol A: Oxidation via Dess-Martin Periodinane (DMP)

Target: 7-Bromoisoquinoline-3-carbaldehyde

-

Preparation: In a flame-dried round-bottom flask, dissolve (7-bromoisoquinolin-3-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) in a single portion.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

-

Monitoring: TLC (EtOAc/Hex) or LCMS. The aldehyde typically appears less polar than the alcohol.

-

-

Workup (Modified for Basic Heterocycles):

-

Dilute with

. -

Pour into a 1:1 mixture of saturated aqueous

and

-

-

Isolation: Extract with DCM (3x). Dry organics over

, filter, and concentrate.-

Note: The aldehyde is often stable enough for the next step without column chromatography. If purification is needed, use a silica flash column (0-30% EtOAc in Hexanes).

-

Protocol B: Reductive Amination via STAB (Abdel-Magid Method)

Target: Secondary/Tertiary Amine Derivative

-

Setup: Charge a reaction vial with 7-Bromoisoquinoline-3-carbaldehyde (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) [0.15 M].

-

Amine Addition: Add the amine (1.1–1.2 equiv).

-

Optimization: If using a salt form of the amine (e.g.,

), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

-

Catalysis: For sterically hindered amines, add Glacial Acetic Acid (1.0 equiv) to catalyze iminium formation.

-

-

Reaction: Stir at RT under Nitrogen for 2–16 hours.

-

Endpoint: LCMS should show consumption of aldehyde (M+) and appearance of product (M+Amine-H2O+2H).

-

-

Workup: Quench with saturated aqueous

. Extract with DCM.[6][9] -

Purification: Flash chromatography.

-

Eluent: DCM:MeOH (95:5) often with 1%

if the product is very polar.

-

Technical Data & Troubleshooting

Reagent Selection Matrix

| Reducing Agent | Reactivity | pH Stability | Chemoselectivity (Ar-Br) | Recommendation |

| STAB | Mild | Acidic/Neutral | Excellent | Primary Choice. Best balance of rate and selectivity. |

| Slow | pH < 5 req.[7] | Good | Secondary. Toxic (HCN risk). Use only if STAB fails due to sterics. | |

| Strong | Basic | Good | Avoid. Reduces aldehyde faster than imine; leads to alcohol byproduct. | |

| Variable | Neutral | Poor | Do Not Use. High risk of debromination (loss of Ar-Br). |

Mechanism of Action (STAB)

The success of STAB relies on the steric bulk and electron-withdrawing nature of the acetoxy groups.[10] This destabilizes the B-H bond enough to reduce the highly electrophilic iminium ion (formed from Aldehyde + Amine + trace Acid) but renders it too sterically hindered and electronically weak to attack the neutral aldehyde rapidly.

Figure 2: Mechanistic flow. The reduction step is faster than imine hydrolysis but slower than aldehyde reduction by stronger hydrides.

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[10][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[10][11][12]

-

Dess, D. B. ; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[13] Journal of Organic Chemistry, 1983 , 48, 4155–4156.[13]

- Baxter, E. W.; Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2002, 59, 1-714. (Comprehensive Review of the Methodology).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Quantitative GC determination of sodium triacetoxyborohydride (STAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Focused Libraries Using 7-Bromo-3-Hydroxymethylisoquinoline

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of isoquinoline have been investigated and developed as therapeutic agents for a multitude of diseases, including cancer, microbial infections, and inflammatory conditions.[1] The inherent structural features of the isoquinoline ring system allow it to interact with a variety of biological targets, making it a highly sought-after template in drug discovery programs.

7-Bromo-3-hydroxymethylisoquinoline is a versatile and strategically designed starting material for the construction of focused compound libraries. Its bifunctional nature, presenting two distinct points for chemical modification, allows for a systematic and efficient exploration of chemical space around the isoquinoline core. The bromine atom at the 7-position is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents. Concurrently, the hydroxymethyl group at the 3-position provides a handle for further functionalization through oxidation, etherification, or esterification, allowing for fine-tuning of the molecule's physicochemical properties and potential interactions with biological targets.

This guide provides an in-depth exploration of the synthetic utility of 7-bromo-3-hydroxymethylisoquinoline, complete with detailed protocols for key transformations. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for the generation of novel and diverse isoquinoline-based libraries for screening and lead optimization.

Strategic Diversification of the 7-Bromo-3-Hydroxymethylisoquinoline Core

The power of 7-bromo-3-hydroxymethylisoquinoline as a building block lies in the orthogonal reactivity of its two functional groups. This allows for a modular and divergent synthetic approach, as illustrated in the workflow below.

Figure 1: A schematic representation of the divergent synthetic routes for creating a focused library from 7-bromo-3-hydroxymethylisoquinoline.

Protocols for Library Synthesis

The following protocols are provided as a comprehensive guide for the diversification of 7-bromo-3-hydroxymethylisoquinoline.

Part 1: Diversification at the C-7 Position

The bromine atom at the C-7 position serves as a versatile handle for the introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2][3][4] In this context, it allows for the coupling of 7-bromo-3-hydroxymethylisoquinoline with a diverse array of commercially available or readily synthesized boronic acids and their esters.

Reaction Scheme:

Figure 2: General scheme for the Suzuki-Miyaura coupling of 7-bromo-3-hydroxymethylisoquinoline.

Detailed Protocol:

-

Materials:

-

7-Bromo-3-hydroxymethylisoquinoline (1.0 eq.)

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a dry Schlenk flask, add 7-bromo-3-hydroxymethylisoquinoline, the aryl/heteroaryl boronic acid, palladium catalyst, and base.

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with vigorous stirring at 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Expertise & Experience: The choice of palladium catalyst and base can be critical for the success of the reaction, especially with challenging substrates. For electron-rich or sterically hindered boronic acids, more active catalysts such as Pd(dppf)Cl₂ or catalysts with bulky phosphine ligands may be required. The use of a phase-transfer catalyst like tetrabutylammonium bromide can sometimes be beneficial in biphasic solvent systems.[5]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[6][7][8][9][10] This reaction provides access to a diverse set of 7-amino-substituted isoquinolines.

Reaction Scheme:

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. youtube.com [youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. youtube.com [youtube.com]

Protecting Group Strategies for the Hydroxyl Group in (7-Bromoisoquinolin-3-yl)methanol: An Application Guide

I. Introduction: The Strategic Imperative for Hydroxyl Protection

In the synthesis of complex molecules, particularly in the realm of pharmaceutical and medicinal chemistry, the selective modification of a single functional group in the presence of others is a paramount challenge. The molecule (7-Bromoisoquinolin-3-yl)methanol presents a trifecta of reactive sites: a primary hydroxyl group, an aromatic bromine atom, and a basic isoquinoline nitrogen. The hydroxyl group, being a nucleophile and a proton donor, can interfere with a wide array of subsequent chemical transformations intended for other parts of the molecule.[1][2][3][4] Therefore, its temporary masking with a suitable protecting group is not merely a tactical choice but a strategic necessity to ensure the desired chemical outcome.[5][6]

This application note provides a comprehensive guide to the selection and implementation of protecting group strategies for the hydroxyl moiety of (7-Bromoisoquinolin-3-yl)methanol. We will delve into the rationale behind choosing an appropriate protecting group, provide detailed, field-proven protocols for their installation and removal, and offer a comparative analysis to aid researchers in making informed decisions for their specific synthetic routes.

II. The Decision Framework: Selecting the Optimal Protecting Group

The ideal protecting group should be easily and selectively introduced in high yield, stable to the conditions of subsequent reactions, and readily and selectively removed in high yield without affecting other functional groups.[3][5][7] This concept of selective removal is known as orthogonal protection .[1][8][9][10] For (7-Bromoisoquinolin-3-yl)methanol, the selection process must consider the inherent reactivity of the bromo-isoquinoline core.

Key Considerations for (7-Bromoisoquinolin-3-yl)methanol:

-

Stability to a Basic Nitrogen: The isoquinoline nitrogen is basic and can be protonated under acidic conditions or act as a nucleophile. The protecting group and the conditions for its installation and removal should not interfere with this functionality, unless desired.

-

Inertness to the Aryl Bromide: The bromine atom is a potential site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The protecting group must be stable under the conditions of these reactions, which often involve transition metal catalysts and basic conditions.

-

Orthogonality: The chosen protecting group should be removable under conditions that do not cleave other potential protecting groups in a more complex derivative or affect the core structure.[8][9][10]

The following diagram illustrates a logical workflow for selecting a suitable protecting group based on the planned synthetic transformations.

Caption: Decision workflow for selecting a hydroxyl protecting group.

III. Recommended Protecting Groups: Protocols and Mechanistic Insights

Based on the considerations outlined above, silyl ethers and benzyl ethers are highly recommended for the protection of the hydroxyl group in (7-Bromoisoquinolin-3-yl)methanol.

A. Silyl Ethers: A Versatile and Tunable Choice

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability based on the steric bulk of the silicon substituents, and mild cleavage conditions.[11][12][13][14][15] For our target molecule, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are excellent candidates.

The TBS group offers a good balance of stability and ease of cleavage. It is robust enough to withstand many reaction conditions, including those of typical cross-coupling reactions, yet it can be readily removed with fluoride ion sources.[11][15]

Protection Protocol: TBS Ether Formation

-

Preparation: To a solution of (7-Bromoisoquinolin-3-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 equiv).

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired TBS-protected alcohol.

Deprotection Protocol: TBS Ether Cleavage

-

Preparation: Dissolve the TBS-protected (7-Bromoisoquinolin-3-yl)methanol (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1-0.5 M) at room temperature.

-

Addition of Fluoride Source: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise.

-

Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[16][17]

The TIPS group provides greater steric hindrance and is consequently more stable than the TBS group, particularly towards acidic conditions.[11] This can be advantageous if subsequent synthetic steps require mild acidity.

Protection Protocol: TIPS Ether Formation

-

Preparation: To a solution of (7-Bromoisoquinolin-3-yl)methanol (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.2 equiv) dropwise.

-

Reaction: Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

-

Work-up: Quench with saturated aqueous sodium bicarbonate solution. Extract with DCM (3 x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify by flash column chromatography.

Deprotection Protocol: TIPS Ether Cleavage

The deprotection of TIPS ethers generally requires slightly more forcing conditions than for TBS ethers.

-

Preparation: Dissolve the TIPS-protected compound (1.0 equiv) in THF (0.1-0.5 M).

-

Addition of Fluoride Source: Add TBAF (1.0 M in THF, 1.5-2.0 equiv).

-

Reaction: Stir at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC.

-

Work-up and Purification: Follow the same procedure as for TBS deprotection.

Data Summary: Silyl Ether Protecting Groups

| Protecting Group | Common Reagents (Protection) | Common Reagents (Deprotection) | Relative Stability | Key Advantages for Target Molecule |

| TBS | TBSCl, Imidazole, DCM/DMF | TBAF, THF; HF•Pyridine, THF/Pyridine | Moderate | Good stability for cross-coupling; easily removed.[11][15] |

| TIPS | TIPSOTf, 2,6-Lutidine, DCM | TBAF, THF (may require heat) | High | Increased stability to mild acids.[11][18] |

B. Methoxymethyl (MOM) Ether: A Robust Acetal Protecting Group

The methoxymethyl (MOM) ether is a popular choice for protecting hydroxyl groups due to its stability under a wide range of conditions, including strongly basic and weakly acidic media.[19] However, its removal typically requires acidic conditions, which may or may not be compatible with the overall synthetic plan.[20][21]

Protection Protocol: MOM Ether Formation

-

Preparation: To a stirred solution of (7-Bromoisoquinolin-3-yl)methanol (1.0 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

-

Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl, 1.5 equiv). Caution: MOMCl is a suspected carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.[20]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Quench with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Deprotection Protocol: MOM Ether Cleavage

-

Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops) or another acid such as p-toluenesulfonic acid (pTSA).[22]

-

Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.

-

Work-up: Once the reaction is complete, neutralize the solution with a mild base (e.g., saturated aqueous sodium bicarbonate). Extract the product with a suitable organic solvent. Dry the organic layer and concentrate.

-

Purification: Purify by flash column chromatography.

A milder deprotection can be achieved using Lewis acids such as bismuth triflate in a biphasic THF/water system.[19]

Caption: General workflow for MOM protection and deprotection.

IV. Orthogonal Protection Strategies

In a multi-step synthesis, it may be necessary to employ multiple protecting groups that can be removed independently of one another.[1][5][8][9][10] For instance, if a carboxylic acid is also present in a more complex derivative of our target molecule and is protected as a tert-butyl ester, a TBS ether on the hydroxyl group would be an excellent orthogonal partner. The TBS group can be removed with TBAF without affecting the tert-butyl ester, which is cleaved under acidic conditions.[23]

V. Conclusion

The successful synthesis of derivatives of (7-Bromoisoquinolin-3-yl)methanol hinges on a well-defined protecting group strategy for its hydroxyl functionality. Silyl ethers, particularly TBS and TIPS ethers, offer a versatile and reliable option with tunable stability and mild deprotection conditions compatible with the bromo-isoquinoline scaffold. MOM ethers provide a robust alternative, though their removal requires acidic conditions that must be considered within the broader synthetic context. By carefully selecting the protecting group based on the planned reaction sequence and adhering to the detailed protocols provided, researchers can navigate the synthetic challenges and efficiently achieve their target molecules.

VI. References

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 44(44), 8175-8177.

-

Akamanchi, K. G., & Chaudhary, S. S. (1997). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 38(39), 6925-6928.

-

Barthel, S., et al. (2009). Selective Deprotection of Silyl Ethers with Sodium Periodate. Synthesis, 2009(11), 1904-1908.

-

Fiveable. (2025, September 15). Orthogonal Protection Definition. Fiveable.

-

BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. BenchChem.

-

Ates, A., et al. (2003). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 1(8), 1322-1324.

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.

-

Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Total Synthesis.

-

BenchChem. (2025). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. BenchChem.

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.

-

Kaliappan, K. P. (2020, October 26). Protecting Groups.

-

ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited.

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Organic Chemistry Portal.

-

Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Chemistry Steps.

-

Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141-6144.

-

ACS GCI Pharmaceutical Roundtable. (2026, January 29). Ester Deprotection.

-

Taniguchi, T., et al. (2005). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Organic & Biomolecular Chemistry, 3(19), 3462-3465.

-

Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal.

-

BenchChem. (2025). Technical Support Center: Chemoselective Deprotection of MOM Ethers. BenchChem.

-

University of Windsor. (n.d.). Alcohol Protecting Groups.

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.

-

SlideShare. (n.d.). Protection of OH group of alcohol.

-

Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts.

-

Al-Hadedi, A. A. M., et al. (2019). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers, 6(18), 3296-3300.

-

SynArchive. (n.d.). Protection of Alcohol by Silyl ether. SynArchive.

-

Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Organic Chemistry Portal.

-

Myers, A. G. (n.d.). Protecting Groups. Harvard University.

-

Ghorbani-Vaghei, R., & Veisi, H. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(23), e202200871.

-

Kocienski, P. J. (2005). Protective Groups, 3rd ed. Thieme.

-

Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube.

-

University of Calcutta. (n.d.). Organic Chemistry-4.

-

ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.

-

Scribd. (n.d.). Protection and Deprotection PDF.

-

Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis, 4th ed. Wiley-Interscience.

-

BenchChem. (2025). Application Notes and Protocols: Use of Protecting Groups for Alcohols. BenchChem.

-

SynArchive. (n.d.). Protection of Carboxylic acid by Ester. SynArchive.

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal.

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. scribd.com [scribd.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. jocpr.com [jocpr.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. fiveable.me [fiveable.me]

- 9. Protective Groups [organic-chemistry.org]

- 10. chem.iitb.ac.in [chem.iitb.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. zmsilane.com [zmsilane.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 17. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. synarchive.com [synarchive.com]

- 19. academic.oup.com [academic.oup.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. total-synthesis.com [total-synthesis.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Improving yield of (7-Bromoisoquinolin-3-yl)methanol synthesis

Welcome to the Technical Support Center for the synthesis and application of (7-Bromoisoquinolin-3-yl)methanol. As Senior Application Scientists, we have compiled this guide to address common challenges and frequently asked questions encountered during the synthesis and subsequent use of this versatile building block. Our goal is to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Synthesis Overview and Key Challenges

The synthesis of (7-Bromoisoquinolin-3-yl)methanol is typically a multi-step process, most commonly involving the preparation of a 7-bromoisoquinoline core, followed by functionalization at the C3 position, and a final reduction. Each stage presents unique challenges that can impact the overall yield and purity. This guide focuses on the critical final step—the reduction of 7-Bromoisoquinoline-3-carbaldehyde—and the subsequent utility of the product in cross-coupling reactions.

Caption: Decision workflow for troubleshooting low reduction yield.

Q2: Should I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for the reduction?

A2: For this specific transformation, sodium borohydride (NaBH₄) is the recommended reagent .

-

Chemoselectivity: NaBH₄ is a milder reducing agent than LiAlH₄. [1]It will selectively reduce aldehydes and ketones without affecting other potentially sensitive functional groups. While (7-Bromoisoquinolin-3-yl)methanol has no other easily reducible groups, using NaBH₄ is a safer and more standard practice for aldehyde reductions.

-

Safety and Workup: LiAlH₄ reacts violently with water and protic solvents. It requires strictly anhydrous conditions (using solvents like THF or diethyl ether) and a careful, multi-step quenching procedure (e.g., Fieser workup). In contrast, NaBH₄ is stable in alcoholic solvents, and the workup is a simple aqueous quench.

-

Substrate Compatibility: The isoquinoline nitrogen is basic. Strong Lewis acids can sometimes coordinate to such nitrogens. While not a major issue here, the gentler nature of NaBH₄ is generally preferable for complex heterocyclic molecules.

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Reactivity | Reduces aldehydes & ketones | Reduces aldehydes, ketones, esters, amides, carboxylic acids |

| Solvents | Protic (MeOH, EtOH) | Aprotic (THF, Et₂O) |

| Workup | Simple aqueous quench | Careful, multi-step quench required |

| Safety | Relatively safe, stable in air | Highly reactive, pyrophoric potential |

| Recommendation | Highly Recommended | Not recommended for this step |

Q3: My reaction seems complete by TLC, but after workup and extraction, I can't isolate my product. Where is it going?

A3: The product, (7-Bromoisoquinolin-3-yl)methanol, contains a basic isoquinoline nitrogen and a polar alcohol group. This can lead to issues during aqueous workup and extraction.

-

Problem: If you perform an acidic aqueous quench (e.g., adding HCl to neutralize excess base or destroy remaining hydride), you will protonate the isoquinoline nitrogen. This forms a water-soluble ammonium salt, which will remain in the aqueous layer during extraction with organic solvents like ethyl acetate or dichloromethane.

-

Solution: After quenching the reaction (e.g., with water or acetone), ensure the aqueous layer is made basic before extraction. Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH is ~8-9. This deprotonates the nitrogen, rendering the product neutral and extractable into the organic layer.

Section 3: FAQs - Downstream Cross-Coupling Reactions

The bromine atom at the C7 position is a versatile handle for forming new C-C, C-N, and C-O bonds via palladium-catalyzed cross-coupling reactions. [2] Q1: I'm trying to perform a Suzuki coupling with my (7-Bromoisoquinolin-3-yl)methanol, but the reaction is sluggish or fails completely. Why?

A1: Failure in Suzuki coupling with this substrate often points to catalyst inhibition or suboptimal reaction conditions.

-

Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center. This can act as an inhibitory ligand, slowing down or halting the catalytic cycle. [3][4]* Ligand Choice: The choice of phosphine ligand is crucial for overcoming this inhibition. Bulky, electron-rich "Buchwald-type" ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary. [5][6]These ligands promote the desired oxidative addition and reductive elimination steps while being less easily displaced by the isoquinoline nitrogen.

-

Base and Solvent: The choice of base is also critical in a Suzuki reaction. A common system is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water. [7]The base activates the boronic acid for transmetalation. [8]Ensure your base is finely powdered and your solvent is appropriately degassed to remove oxygen, which can deactivate the Pd(0) catalyst.

Caption: Simplified Suzuki catalytic cycle highlighting potential inhibition by the isoquinoline nitrogen.

Q2: Can I use this substrate in Sonogashira or Buchwald-Hartwig amination reactions?

A2: Yes, absolutely. (7-Bromoisoquinolin-3-yl)methanol is an excellent substrate for these reactions, but similar considerations to the Suzuki coupling apply.

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. [9]It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine). [10][11]Modern copper-free methods also exist and may be advantageous to avoid potential side reactions. [12]* Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine. [13]Success is highly dependent on the choice of palladium pre-catalyst, phosphine ligand, and base (often a strong, non-nucleophilic base like NaOt-Bu or LHMDS). [14]The development of specialized ligands by the Buchwald and Hartwig groups has made the amination of heteroaromatic halides routine. [13][6]

Section 4: Detailed Experimental Protocols

Protocol 1: Reduction of 7-Bromoisoquinoline-3-carbaldehyde

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-Bromoisoquinoline-3-carbaldehyde (1.0 eq.).

-

Dissolution: Add methanol (approx. 0.1 M concentration) and stir until the aldehyde is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes).

-

Quench: Once the starting material is consumed, cool the flask back to 0 °C and slowly add deionized water to quench any unreacted NaBH₄.

-

Basify & Extract: Add saturated aqueous NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (7-Bromoisoquinolin-3-yl)methanol.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization.

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

(7-bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. [Link]

- CN102875465A - Method for preparing 7-bromoisoquinoline - Google P

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

The Suzuki Reaction - Myers Group, Harvard University. [Link]

-

Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. [Link]

-

Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings - Organic Chemistry Portal. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

-

Alcohols from Carbonyl Compounds: Reduction - Chemistry LibreTexts. [Link]

-

Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Minimizing debromination side reactions during lithiation of 7-bromoisoquinolines

To: Research & Development Team From: Senior Application Scientist, Organometallic Chemistry Division Subject: Technical Guide: Minimizing Debromination Side Reactions in 7-Bromoisoquinoline Lithiation

Executive Summary: The Chemoselectivity Paradox

The lithiation of 7-bromoisoquinoline presents a classic chemoselectivity challenge: the competition between Lithium-Halogen Exchange (Li-Br) and Directed Ortho-Metalation (DoM) / Deprotonation .

-

The Problem: Standard alkyllithiums (e.g., n-BuLi) act as nucleophiles toward the bromine atom (causing debromination) faster than they act as bases toward the C1-H or C8-H protons. This results in the loss of the bromine handle, which is often required for subsequent cross-coupling.

-

The "Debromination" Side Reaction: This specifically refers to the unwanted attack on the C-Br bond, generating 7-lithioisoquinoline (which, if quenched with protons, results in unsubstituted isoquinoline) instead of the desired functionalized bromoisoquinoline.

-

The Solution: You must shift the reaction from nucleophilic attack to kinetic deprotonation by using sterically hindered, non-nucleophilic bases (e.g., LiTMP or Knochel-Hauser bases) and strict temperature control to prevent "Halogen Dance" scrambling.

Diagnostic Troubleshooting (Q&A)

Q1: I am using n-BuLi to lithiate C1, but I am recovering debrominated isoquinoline. Why?

A: You are experiencing Nucleophilic Attack (Li-Hal Exchange) rather than deprotonation.

-

Mechanism: n-BuLi is a strong nucleophile. The C-Br bond at position 7 is highly susceptible to attack. The lithium atom swaps with the bromine to form 7-lithioisoquinoline and butyl bromide. Upon quenching (even with trace moisture), this forms isoquinoline (Ar-H), effectively "debrominating" your starting material.

-

Correction: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl (Knochel-Hauser Base) . The bulky TMP ligand prevents the base from approaching the bromine atom, forcing it to act solely as a base to remove the acidic proton at C1.

Q2: I switched to LDA, but I still see some debromination and low yields. What is happening?

A: LDA is less nucleophilic than n-BuLi, but it can still trigger Li-Hal exchange at higher temperatures or undergo Halogen Dance .

-

Mechanism: If the lithiation occurs at C8 (ortho to the bromine), the lithiated species is thermodynamically unstable. The lithium atom can migrate to the C7 position (displacing the bromine) to form the more stable 7-lithio species.

-

Correction:

-

Temperature: Ensure the internal reaction temperature never exceeds -78°C .

-

Base Selection: Use TMPMgCl·LiCl . The magnesium bond is more covalent and less polarized than the C-Li bond, significantly reducing the tendency for halogen migration (Halogen Dance).

-

Q3: I want to replace the Bromine at C7 with an electrophile, but I am getting the reduced product (Ar-H).

A: This is Hydrodebromination , a failure of the electrophilic quench.

-

Mechanism: The 7-lithio intermediate formed via Li-Br exchange is highly reactive. If the electrophile addition is too slow, or if the electrophile is wet, the species will abstract a proton from the solvent or the electrophile itself.

-

Correction:

-

Transmetalation: After Li-Br exchange with n-BuLi at -78°C, add ZnCl₂ or MgCl₂ to form the organozinc or organomagnesium species. These are more stable at higher temperatures, allowing for a cleaner reaction with the electrophile.

-

Turbo-Grignard: Use iPrMgCl·LiCl instead of n-BuLi. This performs the Br-Mg exchange directly, forming a stable Grignard species that does not suffer from the extreme basicity of organolithiums.

-

Strategic Decision Matrix

| Goal | Target Position | Critical Risk | Recommended Reagent | Reaction Type |

| Retain Br | C1 (Alpha) | Li-Br Exchange (Debromination) | TMPMgCl·LiCl or LiTMP | Deprotonation |

| Retain Br | C8 (Ortho) | Halogen Dance (Scrambling) | TMPMgCl·LiCl (Strict -78°C) | Directed Metalation |

| Replace Br | C7 (Ipso) | Hydrodebromination (Reduction) | n-BuLi (then ZnCl₂) or iPrMgCl·LiCl | Halogen-Metal Exchange |

Visualizing the Pathways

The following diagram illustrates the competing pathways. To minimize debromination, you must force the reaction down Path B (Green) and avoid Path A (Red).

Caption: Path A (Red) leads to debromination via exchange. Path B (Green) uses steric bulk to enforce deprotonation, preserving the bromine.

Optimized Protocols

Protocol A: C1-Functionalization (Retaining Bromine)

Use this to install a functional group at C1 while keeping the 7-Br handle.

-

Preparation of Base:

-

Flame-dry a flask under Argon.

-

Add TMPMgCl·LiCl (1.1 equiv, ~1.0 M in THF).

-

Note: If preparing LiTMP in situ: Add 2,2,6,6-tetramethylpiperidine (1.1 equiv) to THF, cool to -78°C, add n-BuLi (1.1 equiv), warm to 0°C for 30 min, then cool back to -78°C.

-

-

Lithiation:

-

Cool the base solution to -78°C .

-

Add 7-bromoisoquinoline (1.0 equiv) dissolved in dry THF dropwise over 10 minutes.

-

Stir at -78°C for 30-45 minutes . Do not warm up, or Halogen Dance may occur.

-

-

Quench:

-

Add the electrophile (1.2 equiv) dropwise at -78°C.

-

Stir for 1 hour at -78°C, then allow to warm slowly to room temperature.

-

-

Workup:

-

Quench with sat. NH₄Cl. Extract with EtOAc.

-

Protocol B: C7-Functionalization (Replacing Bromine)

Use this to replace the Br with an electrophile, avoiding reduction to Ar-H.

-

Exchange:

-

Dissolve 7-bromoisoquinoline in dry THF. Cool to -78°C .[1]

-

Add n-BuLi (1.05 equiv) dropwise.

-

Stir for only 15-20 minutes . (Exchange is extremely fast; prolonged stirring invites scrambling).

-

-

Transmetalation (Crucial Step):

-

Add ZnCl₂ (1.1 equiv, 1M in THF) at -78°C.

-

Warm to 0°C for 15 mins. You now have the stable 7-isoquinolinyl-zinc species.

-

-

Reaction:

-

Add your electrophile (e.g., aldehyde, ketone, or Pd-catalyst + aryl halide).

-

The zinc reagent is far less prone to protonation (hydrodebromination) than the lithium species.

-

References

-

Knochel, P. et al. "TMPMgCl·LiCl: A Stoichiometric Magnesium Base for the Regioselective Deprotonation of Aromatics and Heterocycles." Angewandte Chemie International Edition, vol. 45, no. 18, 2006, pp. 2958-2961.

-

Gros, P. C. et al. "Lithiation of Isoquinolines: Regioselectivity and Application to the Synthesis of Natural Products." European Journal of Organic Chemistry, vol. 2010, no. 18, 2010, pp. 3384-3396.

-

Schnürch, M. et al. "Halogen Dance Reactions—A Review."[2] Chemical Society Reviews, vol. 36, no.[2] 7, 2007, pp. 1046-1057.[2]

-

Baran, P. S. et al. "Total Synthesis of Cortistatin A." Journal of the American Chemical Society, vol. 133, no. 21, 2011, pp. 8014–8027. (Demonstrates lithiation of 7-bromoisoquinoline derivatives).

-

Reich, H. J. "Role of HMPA in Lithium-Halogen Exchange." University of Wisconsin-Madison Chemistry Data.

Sources

Validation & Comparative

Validating the Structure of (7-Bromoisoquinolin-3-yl)methanol: A Comparative Guide to X-ray Crystallography vs. NMR

Executive Summary: The Regioisomer Challenge

In the synthesis of isoquinoline-based pharmacophores, specifically (7-Bromoisoquinolin-3-yl)methanol , structural ambiguity is a critical risk. The cyclization protocols (e.g., Pomeranz-Fritsch or Pictet-Spengler variations) used to generate the isoquinoline core often suffer from regioselectivity issues, leading to mixtures of 6-bromo and 7-bromo isomers.

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (

This guide outlines the definitive validation of (7-Bromoisoquinolin-3-yl)methanol using Single Crystal X-ray Diffraction (SC-XRD) , contrasting its efficacy against standard spectroscopic methods.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table summarizes the capabilities of the three primary validation techniques.

| Feature | Method A: SC-XRD (Gold Standard) | Method B: 1H/13C NMR | Method C: HRMS |

| Primary Output | Absolute 3D atomic arrangement | Magnetic environment of nuclei | Elemental composition (Mass-to-Charge) |

| Regioisomer Distinction | Definitive. Direct visualization of Br position relative to N. | Ambiguous. 6-Br and 7-Br isomers show overlapping multiplets. | None. Both isomers have identical mass ( |

| Sample Requirement | Single crystal ( | Dissolved sample (~5 mg) | Dissolved sample (<1 mg) |

| Time to Result | 24–48 hours (including crystallization) | 15–30 minutes | <5 minutes |

| Self-Validation | High. R-factor and Goodness of Fit (GoF) metrics. | Medium. Requires comparative reference standards.[1] | Low. Only confirms formula, not structure. |

The "Blind Spot" of NMR in Isoquinolines

In (7-Bromoisoquinolin-3-yl)methanol, the protons at positions 5, 6, and 8 (for the 7-bromo isomer) form a spin system that is remarkably similar to the protons at 5, 7, and 8 in the 6-bromo isomer.

-

Coupling Constants: The meta-coupling (

Hz) and ortho-coupling ( -

NOESY Limitations: Nuclear Overhauser Effect Spectroscopy (NOESY) relies on through-space interactions.[1] However, the distance between the hydroxymethyl group at C3 and the protons on the benzenoid ring (C5-C8) is often

, exceeding the NOE detection limit. This renders NOESY inconclusive for assigning the remote bromine position.

Strategic Workflow: The Decision Matrix

The following diagram illustrates the logical pathway for validating the structure, highlighting the critical "Go/No-Go" decision points.

Figure 1: Decision matrix for structural validation. Note that NMR ambiguity triggers the requirement for SC-XRD.

Experimental Protocol: Crystallization & Data Collection

Phase 1: Crystal Growth (Vapor Diffusion)

-

Objective: Grow single crystals suitable for diffraction (

mm). -

Solvent System:

-

Solvent A (Good Solvent): Methanol (MeOH) or Dichloromethane (DCM).

-

Solvent B (Anti-Solvent): Diethyl Ether (

) or Pentane.

-

Step-by-Step Procedure:

-

Dissolution: Dissolve 15 mg of (7-Bromoisoquinolin-3-yl)methanol in 0.5 mL of Solvent A in a small inner vial (GC vial size). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary to remove nucleation sites (dust).

-

Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

-

Diffusion: Carefully add 3–5 mL of Solvent B to the outer vial. Crucial: Do not let Solvent B spill into the inner vial.

-

Equilibration: Cap the outer vial tightly. Store at room temperature (

C) in a vibration-free environment. -

Observation: Over 24–72 hours, the volatile anti-solvent (Ether) will diffuse into the Methanol, slowly lowering solubility and forcing the compound to crystallize in an ordered lattice.

Figure 2: Schematic of the vapor diffusion chamber. The slow diffusion rate is critical for minimizing defects.

Phase 2: X-ray Data Collection

-

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

-

Source: Molybdenum (

,-

Why Mo? Bromine is a "heavy atom" (

). Copper sources (

-

-

Temperature: 100 K (Cryostream). Low temperature reduces thermal motion (atomic vibration), sharpening the diffraction spots.

Phase 3: Structure Solution & Refinement

-

Indexing: Determine the unit cell dimensions. (Expected: Monoclinic or Triclinic system).

-

Integration: Convert diffraction spots into intensity data (

indices). -

Phasing: Use the Heavy Atom Method or Direct Methods (SHELXT) . The Bromine atom will dominate the scattering, acting as a "lighthouse" to phase the rest of the light atoms (C, N, O).

-

Refinement: Minimize the difference between the calculated model and observed data (

vs

Data Interpretation: The "Smoking Gun"